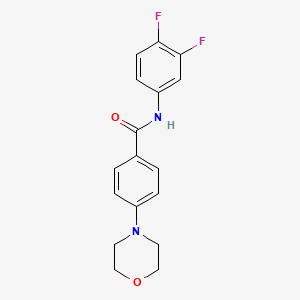![molecular formula C16H16N4O2S B4506050 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide](/img/structure/B4506050.png)
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Übersicht
Beschreibung
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: The compound’s biological activity has led to investigations into its potential as an anticancer agent, with promising results in preclinical studies.
Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . The synthetic route generally starts with the preparation of key intermediates, such as 1-methyl-1H-indole-2-carboxylic acid and 2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Cyclization: The presence of multiple functional groups allows for cyclization reactions, which can lead to the formation of various cyclic derivatives.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-2-carboxamide can be compared to other indole derivatives, such as:
1-methyl-1H-indole-2-carboxylic acid: A precursor in the synthesis of the target compound, known for its role in various synthetic applications.
2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole: Another key intermediate, with potential antimicrobial properties.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not commonly found in other indole derivatives.
Eigenschaften
IUPAC Name |
1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20-11-6-3-2-5-10(11)9-12(20)14(21)17-16-19-18-15(23-16)13-7-4-8-22-13/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMFPSAULDDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE](/img/structure/B4505976.png)

![4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide](/img/structure/B4505985.png)
![N-[4-(acetylamino)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4505992.png)
![3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4505994.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4506017.png)
![N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B4506021.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506028.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4506051.png)
![4-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4506055.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B4506060.png)
![N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide](/img/structure/B4506067.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4506076.png)
